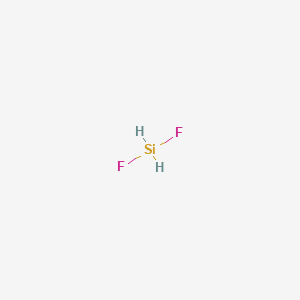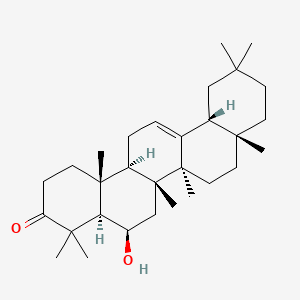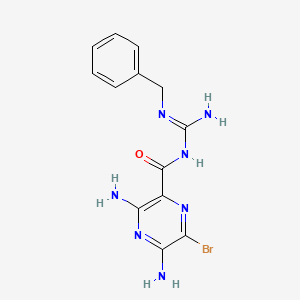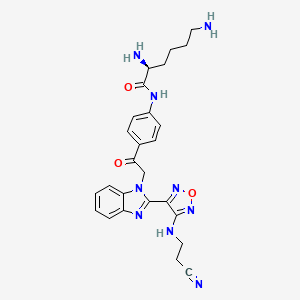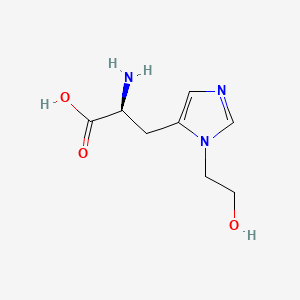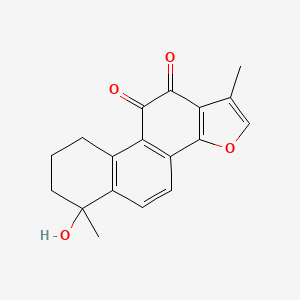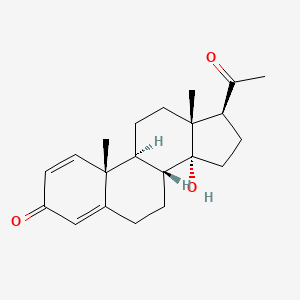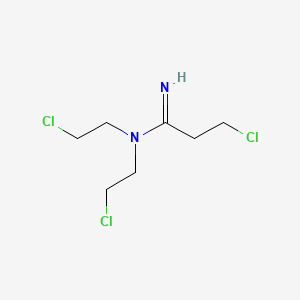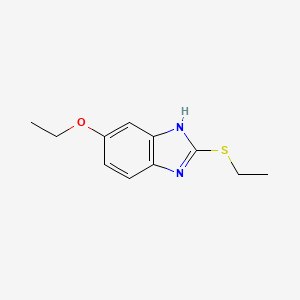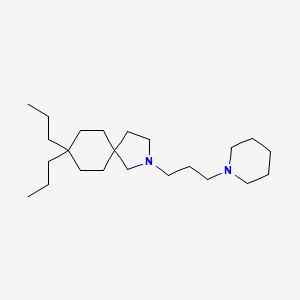
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is an organic compound that features a piperidinedione core substituted with an isoindolyl group. This compound is known for its significant role in medicinal chemistry, particularly in the development of drugs with immunomodulatory and anti-cancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione can be achieved through various synthetic routes. One common method involves the reaction of a piperidinedione derivative with an isoindolyl precursor under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide or methanol, and may involve heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced techniques such as chromatography and crystallization may be employed to purify the compound .
化学反应分析
Types of Reactions
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: It is a key intermediate in the synthesis of drugs with immunomodulatory and anti-cancer properties.
Industry: The compound is utilized in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. For example, in the context of lenalidomide derivatives, the compound acts as a ligand for the ubiquitin E3 ligase cereblon. This interaction leads to the degradation of specific transcription factors, such as IKAROS family zinc finger 1 (IKZF1) and IKZF3, which play a role in the regulation of immune responses and cancer cell proliferation .
相似化合物的比较
Similar Compounds
3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound is structurally similar but contains a nitro group instead of a hydrogen atom at the 4-position of the isoindolyl ring.
3-(4-Hydroxy-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione: This compound features a hydroxyl group at the 4-position of the isoindolyl ring.
Uniqueness
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand for cereblon and induce targeted protein degradation sets it apart from other similar compounds .
属性
CAS 编号 |
26581-91-9 |
|---|---|
分子式 |
C13H12N2O3 |
分子量 |
244.25 g/mol |
IUPAC 名称 |
4-(3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c16-11-5-9(6-12(17)14-11)15-7-8-3-1-2-4-10(8)13(15)18/h1-4,9H,5-7H2,(H,14,16,17) |
InChI 键 |
HQJCJCCAXMOMEU-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
规范 SMILES |
C1C(CC(=O)NC1=O)N2CC3=CC=CC=C3C2=O |
Key on ui other cas no. |
26581-91-9 |
同义词 |
2-(2,6-dioxopiperidine-4-yl)phthalimidine EM 16 EM16 M-16 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



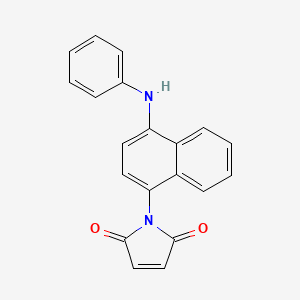
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
